molecular formula C20H18O5 B585845 Corylifol C CAS No. 775351-91-2

Corylifol C

Cat. No.: B585845
CAS No.: 775351-91-2
M. Wt: 338.359
InChI Key: MXLIDQIPMAHDLB-UHFFFAOYSA-N
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Description

Corylifol C is a naturally occurring compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its potent biological activities, including its role as a protein kinase inhibitor and its potential therapeutic applications in various diseases .

Mechanism of Action

Target of Action

Corylifol C is a potent protein kinase inhibitor. Its primary targets include ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, and EPHB4 . These kinases play crucial roles in cell cycle regulation, proliferation, and survival, making them significant targets in cancer therapy.

Mode of Action

this compound interacts with its targets by inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways essential for cell division and survival. For example, inhibition of Aurora kinases disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of these kinases affects several biochemical pathways. For instance, blocking CDK4/CycD1 interferes with the cell cycle progression from G1 to S phase. Inhibition of B-RAF-VE affects the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Disruption of these pathways results in reduced tumor growth and increased apoptosis .

Pharmacokinetics

this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into the bloodstream and distributed to various tissues. The compound undergoes metabolism primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted through the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, this compound induces apoptosis and inhibits cell proliferation. Cellular effects include cell cycle arrest, reduced angiogenesis, and decreased metastatic potential. These actions contribute to its potential as an anti-cancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s stability and efficacy. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .

Preparation Methods

Corylifol C can be extracted from the seeds of Psoralea corylifolia using various chromatographic techniques. The extraction process typically involves the use of solvents such as ethyl acetate, followed by purification using high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

Corylifol C undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLIDQIPMAHDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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